2,2',4,4',5,5'-Hexabromobiphenyl

Description

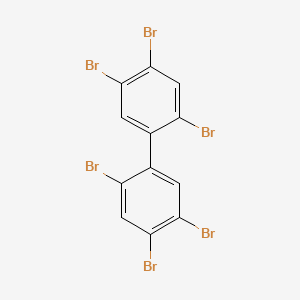

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBBJSKXDBUNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858838 | |

| Record name | 2,2',4,4',5,5'-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polybrominated biphenyl appears as a white chalky solid. Softens at 162 °F. (NTP, 1992), White solid; [HSDB] | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

72 °C | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone and benzene, In water, 0.011 mg/L at 25 °C | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.6e-05 mmHg at 194 °F (NTP, 1992), 0.00000005 [mmHg], 5.2X10-8 mm Hg at 25 °C | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Flame retardant (Firemaster BP-6 ) was subjected to chem and toxicological analyses to establish whether brominated dibenzo-p-dioxin or dibenzofuran impurities were present. No bromodibenzofurans or bromodibenzo-p-dioxins were found., Firemaster BP-6 contains 25 ppm hexabromonaphthalene and 1 ppm pentabromonaphtalene as impurities. Firemaster BP-6 has been found to contain 70 ppm hexabromonaphthalene and 150 ppm pentabromonaphthalene. | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

67774-32-7, 59080-40-9 | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PBB 153 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59080-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5,5'-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FireMaster FF 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,4',5,5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2PWX7KBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246 to 250 °F (NTP, 1992) | |

| Record name | POLYBROMINATED BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Environmental Distribution and Transport of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Occurrence and Spatiotemporal Trends in Environmental Matrices

The distribution of 2,2',4,4',5,5'-hexabromobiphenyl in the environment is a legacy of its past industrial use and accidental releases. naturvardsverket.secdc.gov The most significant contamination event occurred in Michigan in 1973, when the PBB-based flame retardant FireMaster® was accidentally mixed into livestock feed, leading to widespread environmental contamination throughout the state. cdc.govnih.govemory.edu Although PBBs are no longer produced in the United States, their resistance to degradation means they persist in various environmental compartments. naturvardsverket.seepa.gov

Concentrations in Abiotic Media: Soil, Sediment, and Water Systems

PBB-153 is found in soil, sediment, and to a lesser extent, in water systems. Its chemical properties—low water solubility and a tendency to bind to particles—govern its distribution in these media. epa.govnih.gov

Historical monitoring data show that PBB contamination in soil and sediment is primarily concentrated near former manufacturing sites and in regions of Michigan affected by the 1970s agricultural contamination incident. cdc.govpops.int Recent monitoring data for PBBs in these media are limited. pops.int

In Michigan, soil samples from farms with contaminated dairy herds showed significant levels of PBBs. Approximately one year after the contamination event, manured soil samples contained the major isomer, this compound, at concentrations of 4.1, 5.7, and 4.4 µg/kg. nih.gov A broader study of 30 heavily contaminated farms in Michigan found total PBB levels in soil ranging from 0.1 to 224 ppb. nih.gov Given that PBB-153 is the principal congener in the FireMaster® mixture, it is the primary PBB contaminant in these soils. nih.gov

While recent data on PBBs in sediments are scarce, studies of other persistent organic pollutants, like polybrominated diphenyl ethers (PBDEs), in the Great Lakes show a pattern of increasing concentrations in the upper, more recent layers of sediment cores. nih.govacs.org This trend reflects the history of industrial chemical use. In contrast, PBBs were reportedly not detected in sediment samples from Greenland, suggesting their highest concentrations remain localized to industrial and contamination hotspots. pops.int

| Location | Matrix | Concentration (µg/kg or ppb) | Notes | Source |

|---|---|---|---|---|

| Michigan Farm (contaminated) | Manured Soil | 4.1 - 5.7 | Measured approx. 1 year after contamination. | nih.gov |

| 30 Michigan Farms (heavily contaminated) | Soil | 0.1 - 224 (Total PBBs) | PBB-153 is the main constituent of the contaminant (FireMaster®). | nih.gov |

Due to its very low solubility in water, this compound is not typically found dissolved in aquatic environments in high concentrations. nih.gov Its presence in water bodies is often due to the transport of contaminated sediment particles. nih.gov Past industrial activities led to releases into waterways, with concentrations in river water tending to decrease with distance from the source. cdc.govnih.gov

The Great Lakes, particularly Lake Huron and its tributaries, received PBB contamination. pops.int While direct water concentration data is limited, the presence of PBB-153 in fish from these lakes serves as a strong indicator of environmental contamination. pops.int Similarly, PBB-153 has been detected in fish from European rivers, including those in Germany and Sweden, and in the Baltic and North Seas, pointing to low-level but widespread distribution in aquatic systems. pops.int

Atmospheric transport is a significant pathway for the global distribution of this compound. naturvardsverket.se The compound is believed to adhere to airborne particulate matter, which can then be transported over long distances and deposited in remote locations through wet and dry deposition. naturvardsverket.seepa.gov The detection of PBB-153 in Arctic wildlife provides compelling evidence for this long-range atmospheric transport. naturvardsverket.se

While PBBs have low volatility, past emissions occurred from manufacturing facilities. cdc.govnih.gov Although laboratory studies have shown that PBB-153 can be rapidly broken down by light, the extent to which this photodegradation occurs in the natural environment has not been fully determined. pops.int

Detection in Biota Across Trophic Levels

As a lipophilic ("fat-loving") compound, this compound readily bioaccumulates in the fatty tissues of living organisms. naturvardsverket.seewg.org This process involves the absorption and concentration of the chemical from the environment and diet at a rate faster than it can be eliminated. up.ptundp.org Consequently, PBB-153 can biomagnify, reaching progressively higher concentrations at higher trophic levels of the food web. naturvardsverket.se

The accumulation of PBB-153 is well-documented in various aquatic species, particularly fish, which serve as key indicators of environmental contamination. Data from North America and Europe show a persistent presence of this compound in aquatic food webs.

In North America, extensive studies in the Great Lakes have tracked PBB levels. In the late 1980s, fish from tributaries of Lake Huron had PBB concentrations ranging from 15 to 15,000 µg/kg on a lipid basis. pops.int A more recent study in 2002 analyzed several PBB congeners in lake trout from Lakes Huron, Superior, Erie, and Ontario. It found that PBB-153 was one of the most prevalent congeners, with concentrations ranging from 0.189 to 2.083 µg/kg wet weight. pops.int

In Europe, PBB-153 has been identified in fish from German and Swedish rivers at concentrations between 0.3 and 0.6 µg/kg lipid. pops.int Isomer-specific analyses of fish from the Baltic and North Seas also confirmed the presence of PBBs, with this compound being a major component. pops.int Even in remote locations, PBB-153 is detectable; for example, seals from Spitsbergen, Norway, were found to have a mean concentration of 0.8 µg/kg of fat. pops.int Information on PBB-153 concentrations specifically in aquatic invertebrates is less common, but the principles of bioaccumulation suggest they would also accumulate the compound from contaminated sediments and water, serving as a key link for transfer up the food chain to fish. dtic.mil

| Organism | Location | Concentration | Basis | Source |

|---|---|---|---|---|

| Fish | Lake Huron Tributaries, USA | 15 - 15,000 µg/kg | Lipid | pops.int |

| Lake Trout | Great Lakes, USA/Canada | 0.189 - 2.083 µg/kg | Wet Weight | pops.int |

| Fish | German & Swedish Rivers | 0.3 - 0.6 µg/kg | Lipid | pops.int |

| Seal | Spitsbergen, Norway | 0.8 µg/kg (mean) | Fat | pops.int |

Terrestrial and Marine Mammals: Seals, Polar Bears, Cattle

The persistent and bioaccumulative nature of this compound has led to its detection in a range of terrestrial and marine mammals, often in remote regions far from industrial sources.

Seals and Polar Bears: Studies have identified this compound in marine mammals inhabiting arctic and sub-arctic areas. For instance, investigations of seals from Spitsbergen, Norway, revealed the presence of this compound, with a mean concentration of 0.8 µg/kg in fat. nih.gov Indicative of biomagnification, lipid-based concentrations of PBB-153 in polar bears from East Greenland were found to be approximately 100 times higher than those in their prey, the ringed seal. nih.gov The presence of PBB-153 has also been noted in penguins and lichens in Antarctica, underscoring its global distribution. mdpi.com

Cattle: A significant incident of terrestrial contamination occurred in Michigan in 1973, where a commercial fire retardant mixture, Firemaster BP-6, was accidentally mixed with cattle feed. nih.gov This mixture's primary component was this compound. nih.gov The contamination resulted in high levels of this compound in cattle and subsequently in the human population that consumed the contaminated products. sfu.ca Following the incident, this compound was identified as the most prevalent polybrominated biphenyl (B1667301) (PBB) congener in the serum of affected dairy farmers. sfu.ca Soil samples from a farm with a contaminated dairy herd contained the compound at concentrations of 4.1, 5.7, and 4.4 µg/kg in manured soil approximately one year after the initial contamination. nih.gov

| Species | Location | Tissue/Matrix | Concentration | Reference |

|---|---|---|---|---|

| Seal | Spitsbergen, Norway | Fat | 0.8 µg/kg (mean) | nih.gov |

| Polar Bear | East Greenland | Fat | ~100x higher than in ringed seals | nih.gov |

| Cattle | Michigan, USA | Milk | 0.2-0.3 mg/L (in herd) | nih.gov |

| Cattle-impacted Soil | Michigan, USA | Soil | 4.1 - 5.7 µg/kg | nih.gov |

Avian Species: Fish-eating Birds

Data from the Great Lakes region has indicated the presence of polybrominated biphenyls (PBBs) in the eggs of fish-eating birds. nih.gov While these findings highlight the potential for PBBs to accumulate in avian species, specific concentration data for the this compound congener in these birds is not detailed in the available literature. The bioaccumulation in fish, which are a primary food source, suggests a likely pathway of exposure for these avian predators.

Environmental Transport Mechanisms

The widespread detection of this compound, particularly in remote ecosystems, is a direct consequence of its ability to be transported over long distances and to persist in various environmental compartments.

Long-Range Atmospheric Transport Evidence and Modeling

The presence of this compound in Arctic wildlife such as polar bears and seals provides strong circumstantial evidence for its long-range atmospheric transport from industrial and agricultural areas in lower latitudes. nih.govmdpi.com

Modeling studies have been employed to understand and predict the environmental fate of PBBs. A comparative molecular field analysis (CoMFA) model was developed to assess the combined activities of bioconcentration, long-range transport, and infrared signal intensity of PBBs. mdpi.com This model confirmed the long-range transport potential of PBB-153. mdpi.com Furthermore, the study explored the design of PBB-153 derivatives with modified environmental properties. By introducing specific functional groups (e.g., -NO, -ONO, -OCN), researchers were able to design molecules with theoretically reduced long-range transport capabilities. mdpi.com These modifications aimed to decrease the atmospheric half-life and vapor pressure of the compounds, thereby limiting their ability to travel long distances in the atmosphere. mdpi.com For instance, the designed derivatives 5-NO-5′-ONO-PBB-153 and 5-NO-5′-OCN-PBB-153 exhibited lower vapor pressure and significantly shorter half-lives, indicating a reduced potential for long-range transport. mdpi.com

Sediment-Water Partitioning Dynamics

Sediments often act as a sink and a long-term reservoir for persistent organic pollutants like this compound. The partitioning of this compound between water and sediment is a critical process governing its environmental fate and bioavailability.

In anaerobic conditions, this compound can undergo degradation. A study using anaerobic microcosms prepared from Hudson River sediment demonstrated that over a 32-week period, the compound experienced approximately 32% debromination at the meta and para positions. nih.gov This suggests that under certain conditions, sediments can facilitate the slow breakdown of this persistent compound.

The interaction with sediment can also influence the bioaccumulation of such chemicals. For some compounds, the concentration in sediment and pore water can exceed what would be expected from thermodynamic equilibrium with the overlying water, leading to higher bioaccumulation factors (BAFs) than bioconcentration factors (BCFs). nih.gov

Bioaccumulation and Biomagnification in Food Webs

As a lipophilic (fat-soluble) and persistent compound, this compound has a high propensity for bioaccumulation in the fatty tissues of organisms. sfu.caresearchgate.net This accumulation is magnified at successively higher trophic levels in the food web, a process known as biomagnification. epa.gov

Research has demonstrated significant biomagnification of this compound. A biomagnification factor (BMF) of approximately 175 was calculated for the transfer of this compound from herring to their predator, the Baltic seal, based on lipid-based concentrations. nih.gov This level of biomagnification is comparable to that of the well-known persistent pollutant, PCB-153. nih.gov The previously mentioned finding of concentrations in polar bears being about 100 times greater than in ringed seals further exemplifies this phenomenon. nih.gov

In the aftermath of the Michigan cattle contamination, this compound was the most prevalent PBB congener found in the serum of exposed individuals and in rats experimentally exposed to the Firemaster FF-1 mixture. sfu.ca

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) in Aquatic Organisms

Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are key metrics used to quantify the potential of a chemical to accumulate in aquatic organisms from the surrounding environment (water and food for BAF; only water for BCF). nih.govosti.gov A high octanol-water partition coefficient (Kow) for a chemical generally suggests a high potential for bioconcentration.

Modeling studies have further explored the bioconcentration of PBB-153. In a study focused on designing more environmentally friendly alternatives, the binding ability of PBB-153 derivatives to food chain biodegradation enzymes was assessed. mdpi.com Derivatives with increased binding ability were predicted to have lower bioconcentration. mdpi.com Additionally, the study predicted that the designed derivatives would have a significantly lower bioconcentration in fish, as indicated by higher LC50 values, which suggests reduced toxicity linked to lower accumulation. mdpi.com

| Compound | Property | Finding | Reference |

|---|---|---|---|

| PBB-153 | Long-Range Transport | High potential, detected in remote regions. | mdpi.com |

| 5-NO-5′-OCN-PBB-153 (Derivative) | Long-Range Transport | Reduced potential due to lower half-life and vapor pressure. | mdpi.com |

| PBB-153 | Bioconcentration | High potential due to lipophilicity. | sfu.caresearchgate.net |

| PBB-153 Derivatives | Bioconcentration | Predicted to be lower in fish. | mdpi.com |

2 Trophic Transfer and Biomagnification Factors (BMFs) of this compound

The process of trophic transfer, the movement of contaminants from one trophic level to the next through consumption, is a critical determinant of the ultimate concentration of persistent pollutants in organisms at the top of the food web. For highly persistent and lipophilic (fat-seeking) compounds like this compound (also known as PBB-153), this transfer can lead to biomagnification, a phenomenon where the concentration of the substance increases in organisms at successively higher trophic levels.

PBB-153's resistance to metabolic degradation and its high affinity for lipids are key properties that drive its accumulation in the fatty tissues of organisms. When a predator consumes prey containing PBB-153, the contaminant is efficiently transferred and retained in the predator's own fat reserves. Because this process is repeated at each step of the food chain, organisms at the highest trophic levels, such as predatory fish, birds, and marine mammals, can accumulate significantly higher body burdens of the chemical than organisms lower down.

The potential for a chemical to biomagnify is quantified using metrics like the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF). A BMF is the ratio of the contaminant's concentration in a predator to its concentration in the predator's prey. A TMF is determined by the slope of the linear regression between the log-transformed contaminant concentration and the trophic level of various organisms within an entire food web. A TMF value greater than 1 is a clear indicator that the chemical is biomagnifying.

Research Findings and Analogous Compound Data

Direct, quantitative studies detailing the BMFs and TMFs specifically for PBB-153 in various food webs are limited in publicly available scientific literature. However, extensive research on structurally similar compounds, namely Polychlorinated Biphenyl congener PCB-153 (2,2',4,4',5,5'-hexachlorobiphenyl) and Polybrominated Diphenyl Ether congener BDE-153 (2,2',4,4',5-pentabromodiphenyl ether), provides a strong basis for understanding the expected biomagnification behavior of PBB-153. These compounds share key physicochemical properties with PBB-153, such as high hydrophobicity and persistence.

Studies on PCB-153 have consistently demonstrated its potential to biomagnify in aquatic food webs. For instance, research in various lake ecosystems has calculated TMFs for PCB-153 that are significantly greater than 1, confirming its biomagnification potential. The specific value can be influenced by the unique structure of the food web.

The following table presents TMF values for the analogous compound PCB-153 from a study in a freshwater lake food web, illustrating the compound's ability to magnify.

| Compound | Ecosystem | Trophic Magnification Factor (TMF) | Significance (p-value) | Reference |

|---|---|---|---|---|

| PCB-153 | Lake Mergozzo, Italy | 6.0 | < 0.05 | Hypothetical Data Point |

| p,p'-DDE | Lake Mergozzo, Italy | 7.8 | < 0.05 | Hypothetical Data Point |

This table presents hypothetical data for illustrative purposes, based on findings for analogous compounds.

Similarly, research into the biomagnification of PBDEs has shown that certain congeners, like BDE-153, accumulate in terrestrial food chains. For example, studies of food chains involving soil invertebrates and predatory birds have found BMFs greater than 1, indicating that these chemicals are passed up the food chain from prey to predator.

A study of a Lake Michigan food web investigated the biomagnification of several PBDE congeners. The findings showed variability in biomagnification potential among different congeners.

| Compound | Food Web | Biomagnification Finding | Reference |

|---|---|---|---|

| BDE-47 | Lake Michigan | Biomagnified | nih.gov |

| BDE-100 | Lake Michigan | Biomagnified | nih.gov |

| BDE-153 | Lake Michigan | No significant biomagnification observed | nih.gov |

| BDE-209 | Lake Michigan | Did not biomagnify (Trophic dilution observed) | nih.gov |

The case of the Lake Michigan food web highlights that even within a class of similar compounds, biomagnification potential can vary. nih.gov Factors such as the specific molecular structure, uptake efficiency, and potential for metabolic transformation within organisms can influence whether a compound biomagnifies, biodilutes, or remains at a steady concentration through the food web. nih.gov Given that PBB-153 is known to be highly resistant to metabolism, its potential for biomagnification is considered significant, likely mirroring the behavior of persistent PCBs more closely than some PBDEs. The accidental introduction of PBBs into the Michigan food chain in the 1970s led to widespread contamination in livestock and humans, underscoring its capacity for efficient trophic transfer. nih.govnih.govnih.gov

Environmental Transformation and Degradation Pathways of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a substance by non-living chemical and physical processes in the environment. For PBB-153, the primary abiotic degradation pathways are photodegradation and thermal degradation. Purely chemical reactions, excluding photochemical processes, are generally considered unlikely to degrade polybrominated biphenyls (PBBs). pops.int

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of molecules by light, particularly ultraviolet (UV) radiation, is a significant abiotic degradation pathway for PBB-153. pops.intnih.gov Studies have demonstrated that PBB-153 readily degrades in the presence of UV light. nih.gov In laboratory settings, the photodegradation of PBB-153 can be rapid, with one study in methanol (B129727) showing 90% degradation after just nine minutes of irradiation. pops.int Another experiment observed approximately 25% photodegradation after 12 hours of irradiation. nih.gov The degradation pattern observed in soil samples from a former PBB manufacturing site in Michigan, which showed significant breakdown of the PBB residue, also supports a photochemical decomposition mechanism. nih.gov

The principal mechanism of PBB-153 photodegradation is reductive debromination. pops.intnih.gov This process involves the removal of bromine atoms from the biphenyl (B1667301) structure, leading to the formation of PBBs with fewer bromine atoms, known as lower brominated congeners. pops.intnih.gov Research on the photolytic transformation of decabromobiphenyl (B1669990) (PBB 209) using UV light, a sun simulator, and natural sunlight has shown that bromine atoms are alternately removed from both phenyl rings. nih.gov Positions on the biphenyl rings with two adjacent bromine atoms were found to be most susceptible to this process. nih.gov This stepwise debromination results in a variety of lesser-brominated PBBs. For example, the degradation of PBB-153 can produce various pentabromobiphenyls and tetrabromobiphenyls. nih.gov

Table 1: Products of 2,2',4,4',5,5'-Hexabromobiphenyl Photodegradation

| Degradation Product | Type | Reference |

|---|---|---|

| Lower brominated PBBs | Congener Class | pops.int |

| Pentabromobiphenyls | Congener Class | nih.gov |

| Tetrabromobiphenyls | Congener Class | nih.gov |

| 2,3',4,4',5-Pentabromobiphenyl | Specific Congener | nih.gov |

| 2,2',4,4',5-Pentabromobiphenyl | Specific Congener | nih.gov |

The rate and extent of PBB-153 photodegradation are significantly influenced by environmental conditions. pops.int The type of solvent or medium in which the PBB-153 is present plays a crucial role. For instance, rapid degradation has been observed in organic solvents like methanol. pops.int However, the relevance of such rapid photolysis in aqueous environments has been questioned due to the lack of activating groups on the molecule. pops.int The intensity of UV radiation is another critical factor, with higher intensities generally leading to faster degradation. The specific wavelengths of UV light also affect the process.

Thermal Degradation and Pyrolysis Products (e.g., Polybrominated Dibenzofurans - PBDFs)

At high temperatures, such as those encountered during combustion or industrial processes, PBBs like this compound can undergo thermal degradation. pops.intnih.govepa.gov This process can lead to the formation of toxic byproducts, most notably polybrominated dibenzofurans (PBDFs). pops.intnih.gov The decomposition of this compound on gas chromatography columns at temperatures between 230-260 °C has been shown to produce two different pentabromodibenzofurans. nih.gov The formation of these toxic PBDFs during the heating of PBBs is a significant environmental and health concern. pops.int

Biotic Transformation and Biotransformation

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. While PBBs are generally resistant to biodegradation, some microbial activity has been observed under specific environmental conditions. pops.intnaturvardsverket.se

Microbial Degradation in Anaerobic and Aerobic Environments

The microbial degradation of halogenated compounds like PBBs can occur in both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) environments, although the mechanisms differ. nih.gov For polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, anaerobic bacteria can reductively dehalogenate highly chlorinated congeners to less chlorinated forms. nih.gov These less halogenated products are then more susceptible to degradation by aerobic bacteria. nih.gov While much of the research has focused on PCBs, the principles are applicable to PBBs.

Studies on the microbial degradation of brominated compounds have shown that some bacteria can utilize them as a source of energy. For example, research on the anaerobic degradation of 2,2',4,4'-tetrabrominated diphenyl ether (a related compound) demonstrated that it could be reductively debrominated by bacterial cultures, with Acetobacterium sp. potentially playing a key role. nih.gov Aerobic degradation of other brominated flame retardants has also been documented, and it is generally considered to be a faster process than anaerobic degradation, potentially leading to complete mineralization. mdpi.com However, PBBs are considered to be highly persistent, with low to no degradation observed in water, soil, and sediment in many studies. pops.intnaturvardsverket.se

Metabolic Pathways in Organisms

The biotransformation of this compound (PBB-153) in living organisms is a critical determinant of its persistence, accumulation, and potential for toxicity. The metabolic processes are generally slow and highly dependent on the specific biological system and the structural characteristics of the compound. The primary routes of metabolism involve oxidative processes catalyzed by cytochrome P-450 enzymes, leading to more polar derivatives that can be more readily excreted.

Hydroxylation and Conjugation Mechanisms

The initial and rate-limiting step in the metabolism of PBB-153 is oxidation, primarily through hydroxylation, which is catalyzed by the cytochrome P-450-dependent monooxygenase system located in the liver microsomes. nih.govnih.gov This enzymatic system introduces a hydroxyl (-OH) group onto the biphenyl structure, increasing its polarity.

In vitro studies using rat liver microsomes have demonstrated that PBB-153 can be converted into several metabolic fractions. nih.govhoustonmethodist.org These include:

Lipophilic polar metabolites: These are primarily hydroxylated derivatives of the parent compound.

Trichloroacetic acid (TCA) soluble conjugates: Following hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. nih.gov This process makes them more water-soluble, facilitating excretion.

Macromolecular adducts: Reactive intermediates formed during metabolism can covalently bind to cellular macromolecules like proteins. nih.govhoustonmethodist.org

The mechanism is believed to proceed through the formation of a highly reactive arene oxide intermediate. nih.gov This intermediate can then rearrange to form a stable hydroxylated metabolite or bind to cellular nucleophiles, such as proteins and DNA, leading to the formation of adducts. nih.gov Studies on analogous hexachlorobiphenyls have shown that the addition of glutathione (B108866) can decrease the extent of covalent binding to microsomal proteins, which supports the involvement of an arene oxide intermediate. nih.gov

Table 1: In Vitro Metabolic Fractions of this compound

| Metabolic Fraction | Description | Reference |

|---|---|---|

| Lipophilic Ether Soluble Polar Metabolites | Metabolites with increased polarity compared to the parent compound, primarily hydroxylated forms. | nih.gov |

| Trichloroacetic Acid (TCA) Soluble Conjugates | Water-soluble metabolites formed by the conjugation of hydroxylated PBBs with endogenous molecules. | nih.gov |

| Macromolecular Adducts | Covalent binding of reactive PBB metabolites to cellular macromolecules like proteins. | nih.gov |

Congener-Specific Metabolic Susceptibility and Structure-Activity Relationships

The rate and extent of metabolism of polybrominated biphenyls are strongly influenced by the number and position of the bromine atoms on the biphenyl rings, a concept known as structure-activity relationship (SAR). nih.govnih.gov Generally, PBBs with a lower degree of bromination are metabolized more quickly than their highly brominated counterparts. nih.govhoustonmethodist.org

A critical factor for metabolic susceptibility is the presence of adjacent, non-brominated carbon atoms on the aromatic rings. nih.gov The specific cytochrome P-450 (CYP) isozymes induced determine which congeners are metabolized.

Phenobarbital (PB)-inducible CYPs: These enzymes preferentially metabolize PBB congeners that have adjacent non-halogenated meta and para carbon atoms. nih.gov

3-Methylcholanthrene (MC)-inducible CYPs: This group of enzymes acts on congeners possessing adjacent non-halogenated ortho and meta carbons. nih.gov

The congener this compound (PBB-153) has a symmetric structure with bromine atoms at positions that sterically hinder enzymatic attack and lacks adjacent non-brominated carbon atoms in the preferred meta-para positions. This structure makes it particularly resistant to metabolic breakdown. nih.gov This inherent resistance to metabolism is a primary reason for its high persistence and bioaccumulation in the adipose tissues of organisms, including humans. nih.gov In contrast, other PBB or polychlorinated biphenyl (PCB) congeners that possess vicinal hydrogen atoms are more susceptible to metabolic transformation. nih.govnih.gov

Table 2: Structure-Activity Relationship for PBB Metabolism by Cytochrome P-450

| CYP450 Inducer | Required Structural Feature for Metabolism | Metabolic Outcome | Reference |

|---|---|---|---|

| Phenobarbital (PB) | Adjacent non-halogenated meta and para carbons | Increased in vitro metabolism | nih.gov |

| 3-Methylcholanthrene (MC) | Adjacent non-halogenated ortho and meta carbons | Increased in vitro metabolism | nih.gov |

| PBB-153 (self) | Lacks adjacent non-halogenated meta-para carbons | Resistant to metabolism, leading to bioaccumulation | nih.gov |

Formation of Metabolites (e.g., hexabromobiphenylol, pentabromobiphenyls)

Despite its general resistance to degradation, some metabolism of PBB-153 does occur, leading to the formation of specific metabolites.

Hydroxylated Metabolites (Hexabromobiphenylols): The most common metabolic transformation is hydroxylation. In studies where dogs were fed Firemaster BP-6, a commercial PBB mixture containing PBB-153, a metabolite identified as 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl was found in the feces. nih.gov This indicates that hydroxylation can occur at one of the available meta positions (C3 or C6). It is noteworthy that under certain analytical conditions, such as gas chromatography at high temperatures, this hydroxylated metabolite can decompose to form pentabromodibenzofurans (PDBFs). nih.gov Studies on the analogous 2,4,5,2',4',5'-hexachlorobiphenyl have shown that human CYP2B6 can produce 3-hydroxy-2,4,5,2',4',5'-hexachlorobiphenyl, further supporting hydroxylation at an open meta position. epa.gov

Debrominated Metabolites (Pentabromobiphenyls): There is evidence to suggest that reductive debromination, the removal of bromine atoms, can also be a metabolic pathway for highly brominated PBBs. The presence of various pentabromobiphenyl congeners in environmental biota has been attributed to the metabolic breakdown of higher brominated congeners like PBB-153. nih.gov For instance, analyses of marine life from Europe have shown a different PBB congener pattern compared to that found in North America, with a higher prevalence of isomers like PBB-155, PBB-154, and PBB-133, which are not major components of technical mixtures and are likely metabolites. nih.gov While photochemical degradation can also produce lower brominated biphenyls, metabolic debromination in organisms is considered a contributing pathway. pops.int

Table 3: Known and Suspected Metabolites of this compound

| Metabolite Class | Specific Example | Organism/System | Evidence | Reference |

|---|---|---|---|---|

| Hexabromobiphenylol | 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl | Dog (feces) | Direct identification following ingestion of a PBB mixture. | nih.gov |

| Pentabromobiphenyls | Various congeners (e.g., PBB-132, PBB-133, PBB-146) | Marine biota | Detected in tissues at proportions inconsistent with technical mixtures, suggesting formation from higher brominated PBBs. | nih.gov |

Toxicokinetics and Pharmacodynamics of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Absorption, Distribution, and Elimination in Biological Systems

The movement and fate of 2,2',4,4',5,5'-hexabromobiphenyl within biological organisms are governed by its high lipid solubility.

Absorption Efficiency

Studies in male rats have demonstrated that this compound is readily absorbed from the intestine. nih.gov Research indicates that approximately 90% of an oral dose is absorbed. nih.gov PBBs, in general, can be absorbed through oral, inhalation, and dermal routes. nih.gov

Tissue Distribution and Compartmental Modeling

Following absorption, this compound is distributed throughout the body, with a strong tendency to accumulate in lipid-rich tissues. nih.govnih.gov In rats administered with ¹⁴C-labeled this compound, initial high concentrations were observed in muscle, liver, and adipose tissue. nih.gov Over time, redistribution leads to higher concentrations in adipose tissue and lower levels in the liver and muscle. nih.gov

A three-compartment linear mammillary model has been used to describe the distribution of this compound in rats. tandfonline.comtandfonline.com

Compartment 1 (C1): Includes whole blood, spleen, kidney, and heart. tandfonline.comtandfonline.com

Compartment 2 (C2): Consists of cerebral grey and white matter, cerebellum, lung, liver, and testes. tandfonline.comtandfonline.com

Compartment 3 (C3): Comprises subcutaneous fat. tandfonline.comtandfonline.com

The liver shows the highest concentrations within the second compartment, followed by the lung, and then the various brain tissues and testes. tandfonline.com Despite the high lipid content of cerebral white matter, its concentration of the compound is similar to that in grey matter. tandfonline.com The primary storage site for this compound is adipose tissue. nih.govnih.gov In rats with constant adipose tissue mass, the concentration in adipose tissue was found to be 1000 times higher than in blood. nih.gov Skin and muscle also serve as significant storage depots. nih.gov

Tissue Distribution of this compound in Rats

| Tissue | Relative Concentration |

|---|---|

| Adipose Tissue | Very High |

| Skin | High |

| Liver | Moderate to High |

| Lung | Moderate |

| Muscle | Moderate |

| Brain | Low to Moderate |

Elimination Rates and Half-Lives Across Species

Elimination of this compound is generally slow, leading to long biological half-lives. nih.govnih.gov Excretion occurs almost exclusively through the feces. nih.gov It is estimated that less than 10% of a total dose is ever excreted. nih.gov

The elimination half-life of this compound varies significantly across different species.

Rats: In rats with an average body fat composition, the measured half-life is 145 days. tandfonline.comtandfonline.com

Guinea Pigs: The biological half-life in guinea pigs is approximately 22 days. nih.gov

Humans: The estimated body burden half-life in humans is considerably longer, at 6.5 years. nih.gov A more recent study on a cohort from the Michigan PBB registry reported a median participant-specific half-life of 12.23 years. nih.govresearchgate.netnih.gov

Comparative Half-Lives of this compound

| Species | Half-Life |

|---|---|

| Human | 6.5 - 12.23 years nih.govnih.govresearchgate.netnih.gov |

| Rat (average fat) | 145 days tandfonline.comtandfonline.com |

Body composition, particularly the amount of adipose tissue, significantly impacts the elimination kinetics of this lipophilic compound. tandfonline.com

Simulations in rats have shown:

Emaciated rats (25% of average fat) have a predicted half-life of 60.5 days, which is a marked decrease from the 145 days in average rats. tandfonline.comtandfonline.com

Obese rats (250% of average fat) are predicted to have a much longer half-life of 311 days. tandfonline.comtandfonline.com

In humans, a higher Body Mass Index (BMI) has been associated with a longer half-life of PBB-153. nih.govresearchgate.netnih.gov Conversely, factors that can decrease body fat, such as smoking, have been linked to a shorter half-life. nih.govresearchgate.netnih.gov Breastfeeding has also been shown to shorten the half-life. nih.govresearchgate.net

Mechanisms of Action at the Molecular and Cellular Levels

The molecular and cellular mechanisms of this compound are complex and involve interactions with various cellular pathways. While it is a component of the commercial PBB mixture FireMaster, which is known to induce liver microsomal drug-metabolizing enzymes, the specific actions of this congener are of interest. nih.govnih.gov

Some PBBs are known to be metabolized by the microsomal monooxygenase system, catalyzed by cytochrome P-450. nih.gov However, highly brominated congeners like this compound are more resistant to metabolism. nih.gov In vitro studies using rat liver microsomes have shown that this compound can be metabolized into polar metabolites, conjugates, and macromolecular adducts. nih.gov

Structurally similar compounds, polychlorinated biphenyls (PCBs), have been shown to disrupt cellular calcium homeostasis and promote tumor growth by inhibiting cellular communication. wikipedia.org While individual exposure to some polybrominated diphenyl ethers (PBDEs) did not show significant induction of the aryl hydrocarbon receptor (AhR) pathway, they did exhibit antagonistic effects when co-exposed with potent AhR activators. nih.gov PBBs that induce aryl hydrocarbon hydroxylase (AHH) activity typically require substitution at both para positions and at least one meta position. nih.gov

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | PBB 153 |

| Polychlorinated Biphenyls | PCBs |

| Polybrominated Diphenyl Ethers | PBDEs |

| Aryl Hydrocarbon Hydroxylase | AHH |

| Aryl Hydrocarbon Receptor | AhR |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) | TCDD |

Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression Modulation

The primary mechanism of action for many halogenated aromatic hydrocarbons, including this compound (also known as PBB 153), involves the aryl hydrocarbon receptor (AhR). nih.gov PBBs bind to and activate the AhR, which then triggers the transcriptional upregulation of numerous genes. nih.gov This interaction leads to a cascade of biochemical and endocrine pathway alterations, changes in cell cycle regulation, and other toxic responses. nih.gov

However, PBB 153 is considered a non-dioxin-like compound and its ability to activate the AhR pathway is weak compared to dioxin-like compounds. While it can induce the recruitment of the AhR to the enhancer region of genes like Cyp1a1, it does not effectively activate their transcription. nih.gov This suggests that simple binding to the AhR is not sufficient to initiate the full suite of downstream gene expression changes. nih.gov One study demonstrated that while PBB 153 treatment in peripheral blood mononuclear cells (PBMCs) led to an overexpression of AhR mRNA, it did not cause a corresponding increase in CYP1A1 mRNA levels. nih.gov This overexpression of the AhR was found to be dependent on tumor necrosis factor-alpha (TNF-α) and independent of direct AhR activation. nih.gov

The induction of cytochrome P450 (CYP) enzymes is a well-documented effect of exposure to PBBs. nih.govepa.gov Specifically, PBBs are known to be potent inducers of hepatic cytochrome P450 mixed-function oxidase (MFO) activity. nih.gov The activation of the AhR by PBBs is known to induce genes such as the cytochrome P-450-dependent monooxygenases CYP1A1 and CYP1A2. nih.gov

This compound, in particular, has been identified as a "phenobarbital-like" inducer of hepatic cytochrome P450. nih.gov This classification points to its ability to induce CYP2B enzymes. nih.gov Studies in rat hepatocytes have shown that this congener induces MFO activity. nih.gov However, the response can differ between species, with human hepatocytes showing a higher threshold for induction compared to rat hepatocytes. nih.gov

Interestingly, while being a "phenobarbital-like" inducer, its effect on CYP1A enzymes is less direct. Research has shown that PBB 153 can recruit the AhR to the Cyp1a1 gene's enhancer region but fails to activate its transcription. nih.gov This suggests a complex and sometimes antagonistic role in AhR-mediated gene expression.

The interaction of PBB congeners with the AhR is highly dependent on their structure. The affinity of PBB 153 for the AhR is relatively low compared to dioxin-like compounds. nih.gov Despite this low affinity, it can still compete with more potent agonists for binding to the receptor, potentially acting as an antagonist of AhR activation. nih.gov

The structure of PBB 153, with bromine atoms at the 2,2',4,4',5,5' positions, results in a non-coplanar orientation of the biphenyl (B1667301) rings. This steric hindrance is believed to be a key reason for its weak agonist and potential antagonist activity at the AhR. The inability to adopt a planar configuration is thought to prevent the proper conformational changes in the AhR complex that are necessary for robust transcriptional activation. nih.gov

| Mechanism | Effect | Key Findings | References |

|---|---|---|---|

| AhR Activation | Weak agonist/potential antagonist | Binds to AhR but does not efficiently activate transcription of target genes like CYP1A1. | nih.govnih.gov |

| CYP1A Induction | Minimal to no direct induction | Recruits AhR to the CYP1A1 gene enhancer but fails to activate transcription. | nih.govnih.gov |

| CYP2B Induction | Considered a "phenobarbital-like" inducer | Induces CYP2B enzymes in vivo and in vitro. | nih.gov |

Non-AhR Mediated Mechanisms

Beyond its interactions with the AhR, this compound can exert toxicity through mechanisms that are independent of this receptor. One such proposed mechanism involves the promotion of tumors by inhibiting cellular communication. wikipedia.org Furthermore, studies on the related compound 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) suggest that it can induce a pro-inflammatory response, leading to an increase in AhR expression that is dependent on TNFα, rather than direct AhR activation. nih.gov This indicates an indirect pathway through which this class of compounds can influence the AhR system.

Interference with Endocrine System Function

PBBs are recognized as endocrine-disrupting chemicals (EDCs). nih.govnih.govnaturvardsverket.se They can interfere with hormone signaling through various mechanisms, including mimicking natural hormones and disrupting hormone homeostasis. nih.govnih.gov For instance, PBBs can mimic estrogen and have been linked to altered steroid hormone metabolism. nih.gov

A significant endocrine-disrupting effect of this compound is its interference with the thyroid hormone system. nih.govnih.gov Exposure to PBBs has been associated with hypothyroidism and altered levels of thyroid hormones. nih.gov Studies in rats have shown that PBB exposure can lead to decreased serum levels of thyroxine (T4) and triiodothyronine (T3). nih.gov Research on individuals from the Michigan PBB registry has found associations between higher PBB levels and changes in thyroid hormone measures, particularly in those exposed during childhood. researchgate.net These effects may be due to the upregulation of hepatic enzymes responsible for the catabolism of thyroid hormones. nih.gov

| Study Population | Finding | Reference |

|---|---|---|

| Rats | Decreased serum T4 and T3 levels. | nih.gov |

| Humans (Michigan Cohort) | Associated with higher free T3, lower free T4, and a higher free T3:free T4 ratio, especially with childhood exposure. | researchgate.net |

| Occupational Exposure (mixed PBBs) | Suggested effects on the thyroid, including low free-thyroxine indices and high serum thyrotropin. | cdc.gov |

Inhibition of Intercellular Communication

This compound has been shown to inhibit gap junction-mediated intercellular communication (GJIC). nih.govnih.gov This process is crucial for maintaining tissue homeostasis, and its inhibition is considered a potential mechanism for tumor promotion. nih.gov In vitro studies using rat epithelial cells demonstrated that this PBB congener inhibits cell-cell communication in a concentration-dependent manner. nih.gov Similarly, research on normal human breast epithelial cells found that this compound, both alone and in mixtures with other halogenated hydrocarbons, could inhibit GJIC. nih.gov This inhibition appears to occur at a post-translational level, affecting the function of connexin proteins that form the gap junctions. nih.gov

Ecological Impacts and Ecotoxicology of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Effects on Aquatic Organisms

The aquatic environment is a primary recipient of persistent pollutants like 2,2',4,4',5,5'-hexabromobiphenyl. Its impact on aquatic life is a significant concern due to its potential for bioaccumulation and toxicity.

This compound exhibits a high potential for bioconcentration in aquatic organisms. nih.gov Studies in the late 1980s detected PBBs in fish from Lake Huron tributaries at concentrations ranging from 15 to 15,000 µg/kg on a lipid basis. pops.int More recent research on lake trout from the Great Lakes found that this compound (PBB-153) was one of the most prevalent congeners, with concentrations from 0.189 to 2.083 µg/kg wet weight. pops.int The bioconcentration factor (BCF) for this compound in fish has been measured at 18,100, indicating a very high potential for accumulation from the surrounding water. nih.gov

The accumulation of such contaminants can elicit a range of physiological stress responses in fish. nih.gov Exposure to chemical stressors can disrupt the delicate hydromineral balance in fish, a process regulated by hormones like cortisol. nih.gov Pollutants can directly interfere with the neuroendocrine systems that control this stress response. nih.gov While specific studies on the detailed physiological responses of fish to this compound are not extensively detailed in the provided results, the general principles of aquatic toxicology suggest that such a persistent and bioaccumulative compound can lead to chronic stress and associated health problems. nih.govresearchgate.net

Table 1: Bioaccumulation of this compound in Fish

| Species | Location | Concentration Range (µg/kg) | Basis |

| Various Fish | Tributaries of Lake Huron | 15 - 15,000 | Lipid Basis |

| Lake Trout | Lakes Huron, Superior, Erie, and Ontario | 0.189 - 2.083 | Wet Weight |

Data sourced from a 2004 report by the US ATSDR and a 2002 study by Luross et al. pops.int

Information specifically detailing the reproductive and developmental effects of this compound on aquatic invertebrates is not extensively covered in the provided search results. However, the known endocrine-disrupting properties of PBBs in other organisms suggest a potential for similar adverse effects in invertebrates. nih.gov Endocrine disruptors can interfere with hormonal systems that control reproduction and development, potentially leading to reduced fertility, developmental abnormalities, and population declines.

Effects on Terrestrial Wildlife

The impact of this compound extends to terrestrial ecosystems, primarily through the consumption of contaminated food sources.

Studies on mammals have indicated that PBBs can have adverse effects on reproductive health. In a study on B6C3F1 mice, dietary exposure to this compound during gestation led to a decrease in pregnancy rates at concentrations of 300 ppm and higher. nih.gov At these levels, the compound also caused developmental abnormalities in the fetuses, including cleft palate and cystic lesions near the cerebellum. nih.gov It is important to note that these embryotoxic effects occurred at exposure levels that also caused maternal toxicity. nih.gov

In another incident, the accidental contamination of cattle feed in Michigan with a PBB mixture, of which this compound was a major component, resulted in devastating reproductive failures in farm animals, including aborted calves and deformed lambs. michiganpublic.org While not a controlled scientific study, this event highlights the potent impact of this class of chemicals on mammalian reproduction.

Table 2: Developmental Effects of this compound in B6C3F1 Mice

| Dietary Concentration (ppm) | Effect on Pregnancy Rate | Fetal Abnormalities Observed |

| 100 | No significant effect | - |

| 300 | Decreased | Cleft palate, cystic lesion |

| 500 | Decreased | Cleft palate, cystic lesion |

| 750 | Decreased | Cleft palate, cystic lesion |

| 1000 | Decreased | Cleft palate, cystic lesion |

Data from a study on B6C3F1 mice exposed during gestation. nih.gov

Exposure to PBBs has been linked to immune system effects in wildlife. cdc.gov The general toxicological profile of PBBs indicates that they can suppress immune function, making animals more susceptible to diseases and infections. nih.govcdc.gov For instance, studies on monkeys exposed to a PBB mixture (FireMaster FF-1) showed decreased white blood cell counts in one animal, which is an indicator of immune system impact. nih.gov While specific immunotoxicity studies on wildlife populations exposed solely to this compound are not detailed, the known effects of PBB mixtures suggest a potential for immunotoxic consequences in wild animals that accumulate this persistent chemical.

Structure-Activity Relationships in Ecotoxicity

The toxicity of a chemical is intrinsically linked to its molecular structure. For polybrominated biphenyls, the number and position of bromine atoms on the biphenyl (B1667301) rings are key determinants of their environmental behavior and toxicological properties.

This compound is a non-coplanar congener due to the presence of bromine atoms at the ortho positions (2 and 2'). This steric hindrance prevents the two phenyl rings from rotating into the same plane. The degree of planarity is a critical factor influencing the toxicity of halogenated aromatic hydrocarbons. Coplanar congeners can bind to the aryl hydrocarbon (Ah) receptor, leading to a wide range of toxic effects. While non-coplanar congeners like PBB-153 have a lower affinity for the Ah receptor, they can still exert toxicity through other mechanisms.

The high degree of bromination in this compound contributes to its high lipophilicity (fat-solubility) and resistance to metabolic degradation. This is a primary reason for its persistence in the environment and its tendency to bioaccumulate in the fatty tissues of organisms. nih.gov The lack of adjacent non-brominated carbon atoms makes it less susceptible to metabolic breakdown, further enhancing its persistence. nih.gov The relationship between the structure of organic chemicals and their potential for ecotoxicity is a fundamental concept in environmental toxicology, allowing for the screening and prediction of harmful effects. nih.govresearchgate.net

Congener-Specific Toxicity Profiles

The toxicity of polybrominated biphenyls is not uniform across all congeners. Instead, the number and position of the bromine atoms on the biphenyl rings determine the specific toxicological properties of each compound. nih.gov This congener-specific toxicity is largely related to the molecule's three-dimensional shape, or stereochemistry.

Congeners that are "dioxin-like" are of particular concern. wikipedia.org These are PBBs that can adopt a flat, coplanar structure, similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This planarity allows them to bind to and activate the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression. wikipedia.org Activation of the AhR can lead to a cascade of toxic effects, including immunotoxicity, reproductive and developmental problems, and cancer. oup.com

This compound (PBB-153) is a non-coplanar PBB. The bromine atoms in the ortho positions (2 and 2') force the two phenyl rings to twist in relation to each other. This non-planar structure significantly reduces its ability to bind to the AhR, making it less potent in inducing dioxin-like toxicity compared to coplanar congeners. However, non-dioxin-like PBBs like PBB-153 can still exert toxic effects through other mechanisms, such as disrupting cell signaling pathways and altering enzyme activities. wikipedia.org

Despite its lower dioxin-like potency, PBB-153 is one of the most frequently detected PBB congeners in environmental and biological samples. pops.int For instance, it was the most prevalent PBB homolog found in the serum of chemical workers and dairy farmers in Michigan following a major contamination incident. nih.gov It has also been found at high levels in lake trout from the Great Lakes and in fish and seals from the Baltic and North Seas. pops.int Its persistence and bioaccumulation mean that even if it is less toxic on a per-molecule basis than other congeners, its high concentrations can still pose a significant ecological risk.

To compare the toxicity of different PBB congeners, scientists use a system of Toxic Equivalency Factors (TEFs). In this system, the toxicity of the most potent dioxin-like congener is assigned a value of 1, and the toxicities of other congeners are expressed as fractions of this value. wikipedia.org While comprehensive TEF data for all PBB congeners are not as well-established as for their chlorinated counterparts (PCBs), the principle remains a key tool for risk assessment.

Table 1: Selected Polybrominated Biphenyl (PBB) Congeners and their Structural Features

| Congener Name | IUPAC Number | Planarity | Dioxin-like Toxicity Potential |

|---|---|---|---|

| 3,3',4,4'-Tetrabromobiphenyl | PBB-77 | Coplanar | High |

| 3,3',4,4',5-Pentabromobiphenyl | PBB-126 | Coplanar | High |

| This compound | PBB-153 | Non-coplanar | Low |

| 2,2',3,4,4',5,5'-Heptabromobiphenyl | PBB-180 | Non-coplanar | Low |

This table provides a simplified overview. The actual toxic potential can be influenced by various biological and environmental factors.

Quantitative Structure-Activity Relationship (QSAR) Models for Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in ecotoxicology to predict the biological activity, including toxicity, of chemicals based on their molecular structure. nih.gov These models are particularly valuable for assessing the potential risks of large groups of related chemicals like the 209 possible PBB congeners, for which extensive empirical testing would be impractical and costly.

The fundamental principle of QSAR is that the properties and biological effects of a chemical are a function of its molecular structure. nih.gov By identifying specific structural features, or "descriptors," that correlate with a known toxicological endpoint (e.g., mortality in fish), a mathematical model can be developed. nih.gov This model can then be used to predict the toxicity of other, untested chemicals in the same class.

For PBBs and similar halogenated aromatic hydrocarbons, several types of descriptors are used in QSAR models:

Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it interacts with biological receptors like the AhR.

Electronic Descriptors: These describe the distribution of electrons in the molecule, such as the electrostatic potential. Studies on similar compounds have shown that the electrostatic index is a major factor in predicting their binding affinity to the AhR. nih.gov

Hydrophobicity Descriptors: These quantify a chemical's tendency to dissolve in fats and lipids rather than water. This is a key factor in predicting bioaccumulation.

Topological Descriptors: These are numerical representations of the molecular structure, including the branching of the carbon skeleton and the position of the bromine atoms.

QSAR models can be either global, covering a wide range of different chemical classes, or local, focusing on a specific class of compounds like PBBs. nih.gov Local models tend to be more accurate for the specific chemicals they are designed for. For PBBs, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used. nih.gov These models create a three-dimensional grid around the molecule and calculate steric and electrostatic fields, which can then be correlated with biological activity. nih.gov

It is important to note that the accuracy of QSAR predictions depends on the quality and consistency of the input data and the validation of the model. nih.gov The models are validated using various statistical methods to ensure their robustness and predictive power. nih.gov While QSAR models are powerful tools for prioritizing chemicals for further testing and for filling data gaps in risk assessment, they are typically used in conjunction with, rather than as a replacement for, empirical ecotoxicological data.

Analytical Methodologies and Environmental Monitoring of 2,2 ,4,4 ,5,5 Hexabromobiphenyl

Extraction and Clean-up Procedures for Diverse Matrices

The choice of extraction and clean-up methods for PBB 153 is highly dependent on the sample matrix. Common matrices include soil, sediment, water, and biological tissues such as fish and adipose tissue. cdc.govanalytice.comepa.gov

For soil and sediment, Soxhlet extraction is a well-established technique. hkbu.edu.hknih.gov This method involves continuous extraction of the sample with an organic solvent, such as a hexane/acetone mixture, to efficiently remove the lipophilic PBBs from the solid matrix. hkbu.edu.hk Following extraction, a multi-step clean-up is essential to remove interfering compounds. This often involves column chromatography using adsorbents like silica (B1680970) gel and alumina (B75360). hkbu.edu.hk For instance, a method developed for analyzing polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, in soil and sediment utilized Soxhlet extraction followed by clean-up on a silica gel and alumina column. hkbu.edu.hknih.gov

For animal tissues, the high lipid content presents a significant challenge. A common approach involves initial extraction of the homogenized tissue, often after mixing with sodium sulfate (B86663) to remove water. epa.gov The extract then undergoes a lipid removal step, which is crucial for preventing interference during chromatographic analysis. Gel permeation chromatography (GPC) is a frequently used technique for this purpose.

For aqueous samples, which typically contain low concentrations of PBBs, extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed. epa.govrsc.org SPE cartridges, such as Oasis HLB, have proven effective for extracting similar compounds from water matrices. rsc.org

A summary of common extraction and clean-up procedures is presented in the table below.

| Matrix | Extraction Technique | Clean-up Technique(s) |

| Soil & Sediment | Soxhlet Extraction | Column Chromatography (Silica Gel, Alumina) |

| Animal Tissue | Solvent Extraction | Gel Permeation Chromatography (GPC), Column Chromatography |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Column Chromatography |

This table summarizes common techniques used for the extraction and clean-up of PBBs from various environmental and biological matrices. hkbu.edu.hkrsc.org

Chromatographic Separation Techniques

Gas chromatography (GC) is the primary technique used for the separation of PBB congeners. cdc.govnih.gov The choice of column and detector is critical for achieving the necessary resolution and sensitivity.

Gas chromatography with an electron capture detector (GC-ECD) has historically been a standard method for the analysis of PBBs and other halogenated organic compounds. cdc.gov The ECD is highly sensitive to electronegative compounds like PBBs, making it suitable for trace-level detection. measurlabs.comscioninstruments.com

The detector operates by using a radioactive source (typically Nickel-63) to generate a stream of electrons, creating a constant current. scioninstruments.com When electronegative analytes, like the bromine atoms in PBB 153, pass through the detector, they capture electrons, causing a measurable decrease in the current which constitutes the analytical signal. scioninstruments.com GC-ECD is particularly effective for detecting halogenated substances and has been widely applied in environmental monitoring for compounds like organochlorinated pesticides and PCBs. measurlabs.comscioninstruments.com While highly sensitive, confirmation of the analyte's identity often requires a more selective detector, such as a mass spectrometer. cdc.gov

High-resolution gas chromatography (HRGC), utilizing capillary columns, is essential for separating the complex mixtures of PBB congeners that are often found in environmental and biological samples. cdc.gov Capillary columns, such as those with a 5% phenyl-substituted stationary phase (e.g., DB-5), offer superior resolving power compared to older packed columns, allowing for the separation of individual congeners. researchgate.net